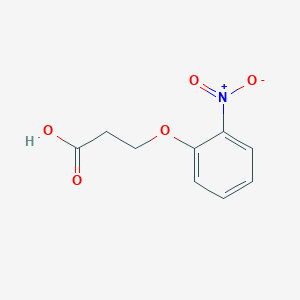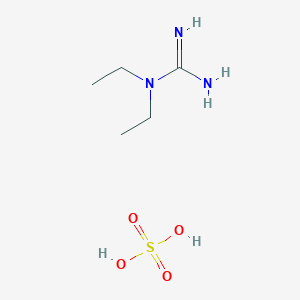
3-(2-Nitrophenoxy)propanoic acid
Übersicht
Beschreibung
3-(2-Nitrophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9NO5 . It contains a total of 24 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 3-(2-Nitrophenoxy)propanoic acid consists of 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . The exact 3D structure is not provided in the available resources.
Chemical Reactions Analysis
Specific chemical reactions involving 3-(2-Nitrophenoxy)propanoic acid are not detailed in the available resources .
Physical And Chemical Properties Analysis
3-(2-Nitrophenoxy)propanoic acid is a light yellow to brown solid . It has a molecular weight of 211.17 . The compound is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Materials Science :
- Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process has applications in creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications, presenting phloretic acid as a sustainable alternative to phenol in material science (Acerina Trejo-Machin et al., 2017).
Electrochemistry :
- Electrosynthesis has been used for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids in almost quantitative yield. This has implications in electrochemical applications, particularly in the field of organic synthesis (L. Korotaeva et al., 2011).
Pharmacology and Toxicology :
- 3-NOP (3-nitroxy-propanol), a derivative of 3-nitroxy-propionic acid, has been studied for its mutagenic and genotoxic potential. The compound, designed to reduce methane emission from ruminants, was found to have no mutagenic and genotoxic potential, which is crucial for its safe use in agricultural applications (A. Thiel et al., 2019).
Biochemistry and Molecular Biology :
- A study on the quantification of phenolic acid metabolites in humans by LC-MS included the analysis of 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid, highlighting its relevance in understanding the metabolic pathways in conditions like schizophrenia and autism (M. Obrenovich et al., 2018).
Environmental Chemistry :
- The degradation of organics in water treatment by photo-assisted electrochemical processes used a photoanode consisting of tungsten trioxide and exfoliated graphite for the degradation of 2-nitrophenol, a structurally similar compound to 3-(2-Nitrophenoxy)propanoic acid. This research is significant in understanding the removal of nitrophenol derivatives from water sources (E. H. Umukoro et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, propionic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable, corrosive to metals, and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
3-(2-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIYJDFJPJUROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284778 | |
| Record name | 3-(2-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenoxy)propanoic acid | |
CAS RN |
6336-59-0 | |
| Record name | 3-(2-Nitrophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitrophenoxy)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6336-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)



![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)






